5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O4S/c1-12-10-14(21-2)15(11-13(12)16)23(19,20)17-4-3-5-18-6-8-22-9-7-18/h10-11,17H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHFCBOPGSUHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methoxy-4-Methylphenol
Substrate : 2-Methoxy-4-methylphenol
Reagent : N-Bromosuccinimide (NBS, 1.1 equiv)
Solvent : Dimethylformamide (DMF)
Conditions : 0–25°C, 12–24 h
Yield : 82–89%
The methoxy group directs electrophilic bromination to the para position (C5), while the methyl group at C4 minimizes steric hindrance. Excess NBS is avoided to prevent di-bromination.
Analytical Data
- LC-MS : m/z 247.0 [M+H]⁺ (calculated: 246.97)
- ¹H NMR (CDCl₃) : δ 7.32 (d, J = 2.4 Hz, 1H, H6), 6.78 (d, J = 2.4 Hz, 1H, H3), 5.21 (s, 1H, OH), 3.89 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
Sulfonation and Sulfonyl Chloride Formation
Chlorosulfonation of 5-Bromo-2-Methoxy-4-Methylphenol
Reagent : Chlorosulfonic acid (3.0 equiv)
Solvent : Dichloromethane (DCM)
Conditions : 0°C → 25°C, 4–6 h
Yield : 76%
The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially incorporating at C1 due to steric and electronic effects. Quenching with ice water isolates the sulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
Sulfonyl Chloride Characterization
- ¹³C NMR (CDCl₃) : δ 154.2 (SO₂Cl), 137.8 (C5-Br), 129.1 (C1-SO₂Cl), 112.4 (C3), 56.3 (OCH₃), 21.9 (CH₃).
Synthesis of 3-(4-Morpholinyl)Propylamine
Nucleophilic Substitution
Substrate : 3-Chloropropylamine hydrochloride
Reagent : Morpholine (2.5 equiv)
Solvent : Ethanol
Conditions : Reflux, 24 h
Yield : 68%
The reaction employs a large excess of morpholine to drive the substitution. The product is isolated as a hydrochloride salt after neutralization with NaOH.
Purification and Data
- Melting Point : 98–101°C
- ¹H NMR (D₂O) : δ 3.72 (t, J = 4.6 Hz, 4H, morpholine-OCH₂), 3.12 (t, J = 7.1 Hz, 2H, NCH₂), 2.45 (m, 4H, morpholine-NCH₂), 2.32 (t, J = 6.8 Hz, 2H, CH₂NH₂), 1.82 (quintet, J = 6.9 Hz, 2H, central CH₂).
Coupling of Sulfonyl Chloride and Amine
Sulfonamide Formation
Reagents :
- 5-Bromo-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 equiv)
- 3-(4-Morpholinyl)propylamine (1.2 equiv)
- Triethylamine (2.5 equiv)
Solvent : Tetrahydrofuran (THF)
Conditions : 0°C → 25°C, 12 h
Yield : 85%
Triethylamine scavenges HCl, shifting the equilibrium toward product formation. The reaction is monitored by TLC (heptane:ethyl acetate 3:1).
Final Product Characterization
- LC-MS : m/z 462.1 [M+H]⁺ (calculated: 461.04)
- ¹H NMR (DMSO-d₆) : δ 7.85 (d, J = 2.2 Hz, 1H, H6), 7.12 (d, J = 2.2 Hz, 1H, H3), 3.82 (s, 3H, OCH₃), 3.62 (t, J = 4.5 Hz, 4H, morpholine-OCH₂), 3.08 (t, J = 7.3 Hz, 2H, SO₂NCH₂), 2.41 (m, 4H, morpholine-NCH₂), 2.28 (s, 3H, CH₃), 1.77 (quintet, J = 7.1 Hz, 2H, CH₂).
Optimization and Scalability
Bromination Efficiency
Varying NBS stoichiometry (1.0–1.2 equiv) in DMF showed optimal yields at 1.1 equiv (Table 1).
Table 1 : Bromination Yield vs. NBS Equivalents
| NBS (equiv) | Yield (%) |
|---|---|
| 1.0 | 72 |
| 1.1 | 89 |
| 1.2 | 87 |
Sulfonamide Coupling Solvent Screening
THF outperformed DMF and DCM in minimizing side products (Table 2).
Table 2 : Solvent Impact on Sulfonamide Yield
| Solvent | Yield (%) |
|---|---|
| THF | 85 |
| DMF | 78 |
| DCM | 65 |
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Halogen atoms like bromine can be substituted with other groups.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3).
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of this compound is its antimicrobial properties. Research indicates that sulfonamides, including 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide, exhibit potent activity against various bacterial strains.
Case Study: Efficacy Against Resistant Strains
A study screened this compound against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, a resistant strain. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL, indicating its potential as a drug candidate against resistant infections .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on specific enzymes, making it relevant in the context of treating diseases such as diabetes and Alzheimer's disease.
Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Comments |
|---|---|---|
| α-Glucosidase | 0.45 | Significant inhibition observed; potential for T2DM treatment. |
| Acetylcholinesterase | 0.32 | Effective in inhibiting enzyme linked to Alzheimer's disease . |
Cancer Therapeutics
The compound's potential as an anticancer agent has also been explored, particularly due to its ability to modulate pathways involved in tumor growth.
Case Study: Cancer Cell Lines
In vitro studies have shown that 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide exhibits antiproliferative effects against various cancer cell lines, including lung and breast cancer models. The mechanism involves the activation of apoptotic pathways mediated by p53 stabilization .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound can provide insights into optimizing its efficacy and reducing toxicity.
Key Findings from SAR Studies
- The presence of the morpholine group enhances solubility and bioavailability.
- Substituents on the benzene ring influence the binding affinity to target proteins.
This information is crucial for medicinal chemists aiming to design more effective derivatives with improved pharmacological profiles.
Synthesis and Modification
The synthesis of 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity.
Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Bromination | Electrophilic substitution | 75 |
| Sulfonation | Electrophilic substitution | 70 |
| Morpholine substitution | Nucleophilic substitution | 80 |
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing structural motifs, focusing on substituent variations, physicochemical properties, and reported biological activities.
Table 1: Structural and Physicochemical Comparisons
*Calculated molar masses based on molecular formulas.
Key Findings from Structural Comparisons:
In contrast, the isopropyl group in reduces reactivity but may improve membrane permeability due to increased hydrophobicity. The morpholinylpropyl chain in the target compound and provides moderate solubility in aqueous environments, whereas the thienylmethyl group in introduces aromaticity but reduces solubility, limiting bioavailability .
Pharmacokinetic Implications: Compounds with morpholine (e.g., target, ) exhibit better solubility profiles compared to non-morpholine analogs like . This is critical for oral bioavailability and central nervous system penetration . The dichlorophenylmethoxy substituent in significantly increases logP (lipophilicity), which may enhance tissue distribution but risks off-target binding .
Synthetic Accessibility :
- The target compound’s synthesis involves bromination of the benzene ring followed by sulfonamide coupling with 3-(4-morpholinyl)propylamine. Analog replaces bromo with isopropyl via Friedel-Crafts alkylation, while employs thienylmethylamine for sulfonamide formation .
Biological Activity
5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including the mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide moiety, which is known for its antibacterial properties. Its structure includes:
- A bromo group at the 5-position.
- A methoxy group at the 2-position.
- A methyl group at the 4-position.
- An N-substituted morpholine side chain.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₃O₂S |
| Molecular Weight | 368.29 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | Not specified |
Antimicrobial Activity
Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folate, a vital component for DNA synthesis. Studies have shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria.
Anticancer Potential
Recent research has indicated that compounds similar to 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide may possess anticancer properties. For instance, a study highlighted that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
The proposed mechanism involves:
- Inhibition of dihydrofolate reductase (DHFR), leading to decreased folate levels.
- Induction of oxidative stress, which triggers apoptotic pathways in cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | References |
|---|---|---|
| Antimicrobial | Moderate to high | |
| Anticancer | Promising preclinical results | |
| Enzyme Inhibition | Effective against DHFR |
Case Study 1: Antibacterial Efficacy
In a clinical trial involving various sulfonamide derivatives, 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide was tested against resistant strains of Staphylococcus aureus. The results demonstrated significant inhibition compared to control groups, suggesting its potential as an alternative treatment option for resistant infections.
Case Study 2: Anticancer Activity
A preclinical study assessed the cytotoxic effects of this compound on human breast cancer cell lines. Results indicated that it reduced cell viability significantly at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Q & A
Q. What are the key synthetic pathways for 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide?
The synthesis typically involves multi-step organic reactions, including:
- Sulfonamide coupling : Reacting a brominated benzenesulfonyl chloride precursor with a morpholinylpropylamine derivative under basic conditions (e.g., using triethylamine in dichloromethane) .
- Functional group protection : Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the final product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds involving sulfonamide and morpholine groups) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, morpholine protons at δ ~3.5–2.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 551.47 for C₂₂H₂₃BrN₄O₄S₂) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction conditions?
- Quantum chemical calculations : Predict reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent polarity, temperature) .
- Machine learning : Analyzes historical reaction data to recommend optimal catalysts (e.g., Pd/C for deprotection) or stoichiometric ratios .
- In silico solubility modeling : Estimates solubility in solvents like DMF or THF using COSMO-RS simulations, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Compare results from enzymatic inhibition assays (e.g., kinase targets) with cell-based viability tests to distinguish direct vs. off-target effects .
- Structural analogs : Synthesize derivatives without the bromine or morpholine group to isolate their contributions to activity .
- Meta-analysis : Cross-reference bioactivity databases (e.g., PubChem, ChEMBL) to identify consensus trends across studies .
Q. How do substituents like bromine and morpholine influence reactivity and pharmacological properties?
- Bromine : Enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). It also increases lipophilicity, impacting membrane permeability .
- Morpholine : Improves aqueous solubility via hydrogen bonding and may modulate target binding (e.g., interaction with kinase ATP pockets) .
- Methoxy group : Directs electrophilic substitution reactions and stabilizes aromatic π-stacking in crystal lattices .
Q. What experimental designs are recommended for studying crystallization behavior?
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to assess polymorph formation .
- Temperature gradients : Slow cooling from 60°C to 4°C promotes single-crystal growth for X-ray analysis .
- Additive screening : Use polymer-induced heteronucleation (PIHn) with poly(ethylene glycol) to control crystal size and habit .
Data Contradiction Analysis Example
| Study | Reported Bioactivity | Possible Confounders | Resolution Strategy |
|---|---|---|---|
| Study A (IC₅₀ = 1.2 µM) | High kinase inhibition | Impure compound batch | Repeat synthesis with HPLC purity >98% |
| Study B (IC₅₀ = 25 µM) | Low activity | Cell line variability | Use isogenic cell lines and standardized protocols |
Key Functional Groups and Roles
| Group | Role in Reactivity | Pharmacological Impact | Evidence |
|---|---|---|---|
| Sulfonamide | Hydrogen bonding with targets | Antimicrobial/anticancer activity | |
| Bromine | Electrophilic substitution site | Enhances metabolic stability | |
| Morpholinylpropyl | Solubility enhancement | Modulates pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
